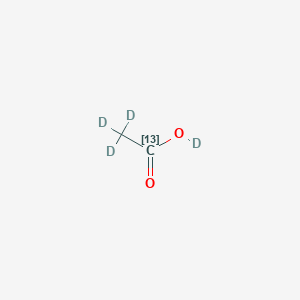
(4-炔丙基环己基)甲醇
描述
(4-Prop-2-ynylcyclohexyl)methanol is a compound that is not directly mentioned in the provided papers. However, the papers discuss related chemical reactions and synthetic methods that could be relevant to the synthesis and analysis of similar compounds. The first paper describes a palladium-catalyzed synthesis involving 4-yn-1-ols, which are compounds with a terminal triple bond that could be structurally related to (4-Prop-2-ynylcyclohexyl)methanol . The second paper discusses the synthesis of chiral alcohols through the double reduction of cyclic sulfonamide precursors, which is a different approach but might offer insights into the synthesis of complex alcohols .
Synthesis Analysis
The synthesis of compounds related to (4-Prop-2-ynylcyclohexyl)methanol can be achieved through palladium-catalyzed reactions. In the first paper, 4-yn-1-ols undergo oxidative cyclization and alkoxycarbonylation to form tetrahydrofurans . Although this does not directly describe the synthesis of (4-Prop-2-ynylcyclohexyl)methanol, the methodology could potentially be adapted for its synthesis. The second paper provides an alternative synthetic route through the double reduction of cyclic sulfonamides, which could be a viable method for synthesizing complex chiral alcohols .
Molecular Structure Analysis
The molecular structure of (4-Prop-2-ynylcyclohexyl)methanol would include a cyclohexyl ring, a propargyl group, and a hydroxymethyl group. The papers do not provide a direct analysis of this molecule's structure but offer general insights into the structural aspects of related compounds. For instance, the stereochemistry of chiral alcohols is a significant factor in the second paper, which could be relevant when considering the three-dimensional structure of (4-Prop-2-ynylcyclohexyl)methanol .
Chemical Reactions Analysis
The chemical reactions described in the papers involve catalytic systems that could be applied to (4-Prop-2-ynylcyclohexyl)methanol or its precursors. The first paper details a reaction pathway that includes oxidative cyclization and methoxycarbonylation, which could be relevant if (4-Prop-2-ynylcyclohexyl)methanol were to undergo similar transformations . The second paper's focus on the reduction of cyclic sulfonamides to form amino products suggests a potential for diverse chemical reactivity in the presence of different functional groups .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of (4-Prop-2-ynylcyclohexyl)methanol, they do provide information on the properties of related compounds. For example, the palladium-catalyzed reactions in the first paper are conducted under specific conditions (70°C and 100 atm of a 9:1 mixture of carbon monoxide and air), which indicates the sensitivity of these reactions to temperature and pressure . The second paper implies that the stereochemistry of the resulting chiral alcohols is crucial, which would also be true for (4-Prop-2-ynylcyclohexyl)methanol, affecting its physical properties such as solubility and boiling point .
科学研究应用
甲醇作为氢供体
(Smith & Maitlis, 1985) 探索了甲醇在各种配合物催化的反应中作为氢供体的用途。这项研究对于理解甲醇(与 (4-炔丙基环己基)甲醇相关的组分)如何在有机合成中使用具有重要意义。
电化学分析
甲醇的性质和相互作用在 (Santos 等,2017) 中得到了分析,突出了其在电化学分析领域的重要性。这与理解 (4-炔丙基环己基)甲醇等类似化合物的行为有关。
催化氢化研究
催化氢化的研究,如 (Mitchell, 1970) 中所见,涉及甲醇和类似化合物,提供了对 (4-炔丙基环己基)甲醇在这些过程中的化学行为的见解。
在有机合成中的应用
(Sarki 等,2021) 关于使用甲醇进行胺的 N-甲基化和硝基芳烃的转移氢化的工作证明了甲醇在与 (4-炔丙基环己基)甲醇相关的有机合成中的潜力。
甲醇在燃料电池中的应用
(Niu 等,2016) 关于甲醇在燃料电池电化学氧化中的作用的研究提供了对类似化合物(如 (4-炔丙基环己基)甲醇)的可能能源应用的见解。
生物催化
(Chen 等,2021) 讨论了在绿色高效的生物催化合成过程中使用甲醇,这可能适用于对类似化合物的研究。
甲醇合成催化
甲醇在合成催化中的作用在 (Richard & Fan, 2018) 中进行了探讨,提供了对 (4-炔丙基环己基)甲醇的潜在催化应用的见解。
甲醇转化研究
(Tau 等,1990) 和 (Moran 等,2011) 对甲醇在各种化学过程中的转化提供了有价值的见解,这与 (4-炔丙基环己基)甲醇的研究和应用有关。
甲醇在脂质动力学中的作用
甲醇对脂质动力学的影响,如 (Nguyen 等,2019) 中所研究的,提供了对类似化合物的生物学意义的见解。
甲醇解研究
甲醇解过程,如 (Kirmse & Heese, 1971) 中所见,提供了与 (4-炔丙基环己基)甲醇的研究相关的化学反应的信息。
属性
IUPAC Name |
(4-prop-2-ynylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-3-9-4-6-10(8-11)7-5-9/h1,9-11H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOSNWRMEZTDNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444936 | |
| Record name | (4-prop-2-ynylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Prop-2-ynylcyclohexyl)methanol | |
CAS RN |
250682-79-2 | |
| Record name | (4-prop-2-ynylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B133438.png)


![4-Methyl-1-acetoxycalix[6]arene](/img/structure/B133443.png)
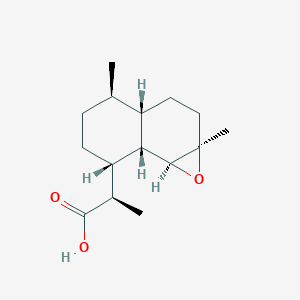
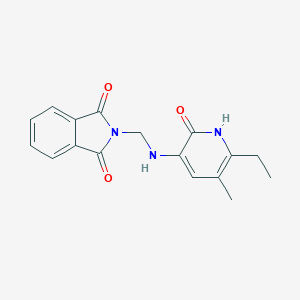
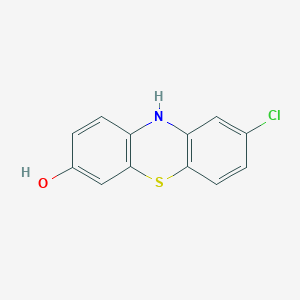
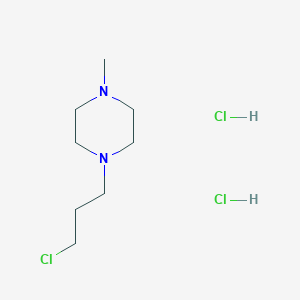
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)


